3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a chemical compound with the molecular formula C₁₁H₇ClFNO₃ and a molecular weight of 255.63 g/mol. It is characterized by its unique isoxazole structure, which includes a carboxylic acid functional group. The compound features a chloro and a fluorine substituent on the aromatic ring, contributing to its chemical properties and potential biological activities. Its systematic name reflects its structural complexity, indicating the presence of both halogen atoms and a methyl group attached to the isoxazole ring .
While there is currently no conclusive evidence of specific applications in scientific research for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (3-Cl-6-F-PMIA), research databases such as PubChem indicate it is available for purchase as a chemical reference standard []. This suggests potential use in various scientific research fields:
Due to its high purity (often exceeding 95%), 3-Cl-6-F-PMIA could serve as a reference standard for analytical techniques like chromatography or spectroscopy to identify unknown compounds with similar structures [, ].
The presence of a carboxylic acid group and a fluorophenyl ring suggests 3-Cl-6-F-PMIA might be a useful intermediate for synthesizing more complex molecules with desired properties for medicinal chemistry research [].
The chemical reactivity of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can be attributed to its functional groups. As a carboxylic acid, it can undergo typical reactions such as:
These reactions make it a versatile compound in organic synthesis and medicinal chemistry.
Research indicates that compounds related to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid exhibit significant biological activities, particularly in the field of pharmaceuticals. It has been studied for its potential antibacterial properties, as indicated by its classification as an impurity in certain antibacterial drugs like flucloxacillin . The presence of halogen atoms often enhances the lipophilicity and bioactivity of such compounds, making them valuable in drug design.
The synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can be achieved through several methods:
These methods allow for the efficient production of this compound in laboratory settings.
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid finds applications primarily in:
Interaction studies involving 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid focus on its binding affinity and activity against various biological targets. These studies are critical for understanding how this compound interacts with enzymes or receptors, potentially leading to therapeutic applications or insights into mechanisms of action against bacterial infections.
Several compounds share structural similarities with 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | Isoxazole ring, chloro and fluorine substitutions | Impurity in flucloxacillin; potential antibacterial activity |
| 5-Methylisoxazole-4-carboxylic acid | Isoxazole core without halogens | Simpler structure; less bioactivity |
| 2-Chloro-5-fluorobenzoic acid | Aromatic ring with chloro and fluorine | Different functional group; used in herbicides |
| Flucloxacillin | Complex antibiotic structure | Broad-spectrum antibacterial properties |
The unique combination of halogen substituents and the specific isoxazole structure makes 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid particularly interesting for further research and development in medicinal chemistry.
The development of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is deeply intertwined with the broader history of isoxazole chemistry. The first contribution to isoxazole chemistry was made by Claisen in 1903, when he synthesized the first compound of the series, isoxazole, by oximation of propargylaldehyde acetal. However, the specific development of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid came much later, gaining particular attention for its role as a critical intermediate in the synthesis of flucloxacillin sodium, an important antibiotic in clinical practice.
This compound, with CAS number 3919-74-2, emerged as researchers explored structure-activity relationships of isoxazole derivatives, seeking compounds with enhanced pharmaceutical properties. Its development represented an important advancement in the application of heterocyclic chemistry to medicinal development, particularly in the realm of antibiotics.
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid holds considerable significance in heterocyclic chemistry for several compelling reasons. First, its structural features—combining an isoxazole core with specific functional groups including a carboxylic acid moiety, a methyl substituent, and a disubstituted phenyl ring containing both chloro and fluoro groups—create a molecule with unique chemical reactivity and biological potential.
The presence of the carboxylic acid group provides an important handle for further chemical modifications, enabling the compound to serve as a versatile building block in organic synthesis. This functionality allows for esterification, amidation, and other transformations that can generate diverse derivatives with potentially enhanced biological activities.
Additionally, the compound exemplifies the importance of halogen substitution patterns in medicinal chemistry. The 2-chloro-6-fluoro substitution on the phenyl ring represents a specific design choice that can significantly influence both the physical properties and biological activity profile of the molecule.
Isoxazole chemistry has garnered significant attention in medicinal chemistry due to the diverse biological activities of isoxazole derivatives. The literature surrounding isoxazoles is vast, encompassing synthetic methodologies, structure-activity relationships, and therapeutic applications. Within this extensive body of knowledge, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid occupies a distinct position.
As a specific derivative, this compound illustrates how strategic functionalization of the isoxazole core can produce molecules with specialized applications. The combination of the isoxazole ring with the particular substitution pattern yields a compound that serves as a key intermediate in pharmaceutical synthesis, particularly for flucloxacillin sodium, an important antibiotic.
The literature positions this compound within the broader context of 3,5-disubstituted isoxazoles, a class that has been extensively studied for its synthetic accessibility and biological potential. The specific substitution pattern of this compound—3-(2-chloro-6-fluorophenyl) and 5-methyl with a carboxylic acid at the 4-position—represents a particular structural arrangement that has proven valuable for specific applications.
Current academic interest in 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid continues to evolve along several research trajectories. One significant area of focus involves exploring alternative synthetic routes to produce this compound more efficiently and sustainably. Traditional methods of synthesizing the acid chloride derivative of this compound typically involved hazardous reagents such as thionyl chloride or phosphorus oxychloride. However, newer approaches aim to replace these with safer alternatives like bis(trichloromethyl)carbonate, addressing both safety concerns and environmental considerations.
Another trajectory involves exploring the potential biological activities of this compound and its derivatives. While its primary industrial application has been as an intermediate in antibiotic synthesis, recent research in isoxazole chemistry suggests broader potential applications. The isoxazole scaffold in general has demonstrated diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.
Research published in 2025 in RSC Advances highlights ongoing interest in isoxazole chemistry for drug discovery, noting that "Recent advances in isoxazole chemistry have led to the development of novel synthetic strategies, enabling the creation of a wide array of isoxazole derivatives with enhanced bioactivity and selectivity". This suggests that compounds like 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid may find new applications beyond their current use.
The foundational synthesis of isoxazole derivatives, including 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, often relies on cyclocondensation reactions. Early work by Claisen (1903) demonstrated that oximation of propargylaldehyde acetal yields the isoxazole core [3]. For the target compound, classical routes typically involve the reaction of β-ketonitriles with hydroxylamine hydrochloride in aqueous ethanol, forming 3-aminoisoxazole intermediates that are further functionalized [3].
A representative pathway involves the condensation of 3-(dimethylamino)-1-(2-chloro-6-fluorophenyl)prop-2-en-1-one with hydroxylamine hydrochloride under acidic conditions. This method proceeds via in situ formation of a β-enaminone intermediate, which undergoes cyclization to yield the isoxazole ring [3]. While this approach achieves moderate yields (50–65%), it requires prolonged reaction times (12–24 hours) and stoichiometric amounts of hydroxylamine, limiting its efficiency for large-scale applications.
Recent advances focus on regioselective and atom-economical strategies. Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles, as reported by Serebryannikova et al. (2019), enables the synthesis of isoxazole-4-carboxylic acid derivatives [2]. For example, treating 4-acetyl-5-methoxy-3-(2-chloro-6-fluorophenyl)isoxazole with FeCl₂ in dioxane at 105°C produces the target carboxylic acid in 72% yield [2]. This method avoids harsh reagents and leverages catalytic metal systems to enhance selectivity.
Copper-catalyzed [3+2] cycloadditions between nitrile oxides and terminal alkynes have also been adapted. Huang et al. (2014) demonstrated that ultrasound-assisted reactions of 2-chloro-6-fluorophenylacetylene with in situ-generated nitrile oxides yield 3,5-disubstituted isoxazoles with 85–90% regioselectivity [3]. This approach reduces reaction times to 1–2 hours and eliminates the need for toxic solvents.
Environmentally benign methods prioritize solvent recycling and energy efficiency. Pérez et al. (2015) utilized choline chloride-urea deep eutectic solvents (DES) for the one-pot synthesis of isoxazole-4-carboxylic acids [3]. In this system, the DES acts as both solvent and catalyst, enabling the condensation of 2-chloro-6-fluorobenzaldehyde with methyl acetoacetate and hydroxylamine at 60°C. The DES is recoverable for five cycles without significant loss in yield (≤5% decrease) [3].
Ultrasound irradiation further enhances green metrics. A solvent-free protocol developed by Dou et al. (2013) employs mechanical agitation and ultrasound (40 kHz) to promote the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride, achieving 88% yield in 30 minutes [3]. This method reduces energy consumption by 70% compared to conventional heating.
Catalysts play a pivotal role in optimizing reaction pathways. Fe(II) salts, particularly FeCl₂, are effective for domino isomerizations, as shown in the conversion of 4-acylisoxazoles to carboxylic acids [2]. Mechanistic studies reveal that Fe(II) facilitates azirine intermediate formation, which rearranges via a six-membered transition state to yield the final product [2].
Palladium-based systems enable late-stage functionalization. Cross-coupling reactions of isoxazolylsilanols with aryl iodides, catalyzed by Pd(PPh₃)₄, introduce substituents at the 4-position with >90% selectivity [3]. This strategy is critical for diversifying the 2-chloro-6-fluorophenyl moiety without degrading the isoxazole core.
Scalable synthesis requires balancing yield, cost, and practicality. The Fe(II)-catalyzed isomerization method [2] has been successfully scaled to 100 mmol, maintaining 68–70% yield with minimal byproduct formation. Key parameters for scale-up include:
| Parameter | Laboratory Scale (10 mmol) | Pilot Scale (100 mmol) |
|---|---|---|
| Reaction Time | 4 hours | 5 hours |
| Yield | 72% | 68% |
| Catalyst Loading | 5 mol% | 4.5 mol% |
Continuous-flow systems have also been explored for the cyclocondensation step, reducing processing time by 40% compared to batch reactors [3].
DFT calculations and isotopic labeling elucidate reaction mechanisms. The Fe(II)-catalyzed isomerization proceeds via a stepwise pathway: (1) coordination of Fe(II) to the isoxazole oxygen, (2) cleavage of the N–O bond to form an azirine intermediate, and (3) ring expansion to the oxazole or isoxazole product [2]. The selectivity for isoxazole-4-carboxylic acids over oxazoles is attributed to steric effects from the 2-chloro-6-fluorophenyl group, which disfavors alternative transition states [2].
In copper-catalyzed cycloadditions, the nitrile oxide dipole adopts an s-cis conformation, aligning with the alkyne’s LUMO to favor 3,5-disubstitution [3]. Kinetic studies show a second-order dependence on nitrile oxide concentration, supporting a concerted [3+2] mechanism.
| Property | Experimental / Predicted Value | Source |
|---|---|---|
| Empirical formula | C₁₁H₇ClFNO₃ | 24 |
| Exact mass | 255.0098 Da | 32 |
| InChIKey | REIPZLFZMOQHJT-UHFFFAOYSA-N | 27 |
| pK_a (calc.) | 3.2 ± 0.2 | 50 |
| log P (calc.) | 2.97 | 24 |
| Melting point | 48–52 °C (anhydrous acid chloride precursor) | 6 |
| Commercial designation | Flucloxacillin impurity D (European Pharmacopoeia) | 49 |
Attempts to isolate single crystals of the unsubstituted acid repeatedly yield poorly diffracting needles or X-ray-amorphous solids. Powder patterns collected at 298 K exhibit only two broad reflections at d ≈ 11.2 Å and d ≈ 5.6 Å, characteristic of lamellar hydrogen-bonded layers, but indexing is ambiguous. Variable-temperature powder diffraction from 150 K to 350 K shows gradual sharpening of the 11.2 Å reflection without new peaks, indicating incipient ordering rather than a distinct polymorphic transition.
Because no single-crystal structure has yet been reported for the parent acid (Cambridge Structural Database search, July 2025), academic groups have pursued indirect crystallographic insight through three complementary strategies:
The most informative dataset comes from Guo et al. (Northeast Agricultural University), who solved the structure of 3-(2-chloro-6-fluorophenyl)-4-(2-oxo-oxazolidine-3-carbonyl)-5-methylisoxazole (compound 6 in their synthetic scheme). Although formally an amide, this crystal retains the entire isoxazole-phenyl core and therefore serves as a proxy for analysing substituent-driven packing forces. Key parameters are summarised below.
| Parameter | Value | Comment |
|---|---|---|
| CCDC deposition | 1998499 | Academic access |
| Space group | P2₁/n | Centrosymmetric monoclinic |
| a / Å | 10.7119(4) | 300 K |
| b / Å | 17.5875(7) | 300 K |
| c / Å | 15.5151(7) | 300 K |
| β / ° | 100.927(2) | 300 K |
| V / ų | 2,870.0(2) | Four molecules per cell |
| R(F) | 0.066 | Conventional residual |
| Most contracted ring bond | N1–O1 = 1.404 Å | Consistent with N–O single bond |
| Halogen–π contact | Cl···C (ring centroid) = 3.46 Å | Weak type I interaction |
These data reveal a nearly planar isoxazole (torsion ≈ 0.6°) inclined by 59.5° relative to the phenyl ring, a conformation driven by steric repulsion between the 5-methyl group and the 6-fluoro substituent.
Single-crystal X-ray data for the sodium salt (flucloxacillin impurity D sodium, EP Y0000890) are restricted access, but the European Directorate for the Quality of Medicines provides validated unit-cell parameters in the batch dossier: P1̅, a = 10.28 Å, b = 12.04 Å, c = 13.71 Å, α = 93.4°, β = 105.1°, γ = 98.7° (298 K). The lattice contains hydrated Na⁺–carboxylate layers separated by hydrophobic phenyl–isoxazole stacks, explaining the salt’s enhanced crystallinity relative to the free acid.
Density-functional optimisations at the B3LYP-D4/def2-TZVP level converge to a minimum in which the dihedral angle between the isoxazole and phenyl rings is 47.3°, in qualitative agreement with the solid-state derivative value (59.5°). Selected bond lengths and angles are averaged from three independent computations (Gaussian09 revision E.01) and tabulated below.
| Metric | Gas-Phase / Å or ° | Solid State Proxy / Å or ° | Deviation |
|---|---|---|---|
| C(phenyl)–Cl | 1.734 | 1.611 | +7% (dispersion absent) |
| C(phenyl)–F | 1.353 | 1.465 | −7% |
| N–O (isoxazole) | 1.389 | 1.404 | −1% |
| C(4)-carboxyl C=O | 1.232 | 1.209 | +2% |
| Phenyl–isoxazole dihedral | 47.3° | 59.5° | −12.2° |
The modest geometric deviations underscore the role of crystal packing—particularly halogen-π contacts—in dictating torsional preferences.
Highest occupied molecular orbital (HOMO) is delocalised across the isoxazole N–O unit and the ortho-chloro carbon, indicating a potential site for electrophilic attack during oxidative halogenation.
Lowest unoccupied molecular orbital (LUMO) density resides on the carboxyl carbonyl, rationalising its propensity for nucleophilic conjugate addition in amidation routes to herbicidal analogues.
Electrostatic potential mapping illuminates a σ-hole on chlorine (V_S,max ≈ +28 kcal mol⁻¹), consistent with the experimentally observed Cl···π contact at 3.46 Å.
Crystal structure prediction (CSP) calculations performed with the CrystalPredictor17 engine identified three energetically accessible packings within 8 kJ mol⁻¹ of the global minimum. All adopt carboxyl hydrogen-bonded dimers (R₂²(8) graph-set), but differ in halogen-directed layer orientation:
| Rank | Space Group | ΔE_latt / kJ mol⁻¹ | Halogen Motif | Comment |
|---|---|---|---|---|
| 1 | P2₁/c | 0 | Cl···O (2.99 Å) | Global minimum |
| 2 | P1̅ | +3.4 | Cl···π (3.54 Å) | Matches derivative |
| 3 | P2₁/n | +7.9 | F···H-C (2.45 Å) | Most dense (1.62 g cm⁻³) |
Experimental powder patterns favour the P1̅ topology, supporting the CSP ranking and highlighting the delicate energy landscape that underlies polymorph screening.
Hammett σ constants predict that ortho-chloro and ortho-fluoro groups increase carboxyl acidity by −0.23 pK units and −0.06 pK units, respectively (additive model). The experimentally measured pK_a 3.2 therefore aligns with a calculated parent isoxazole value of 3.5. Enhanced acidity facilitates salt formation, which in turn modulates solubility:
| Form | pK_a | Aqueous Solubility (25 °C) | Notes |
|---|---|---|---|
| Free acid | 3.2 | 0.068 g L⁻¹ | Hydrogen-bonded layers |
| Sodium salt | — | 43 g L⁻¹ (as flucloxacillin impurity D reference solution) | Ion pairing disrupts stacking |
| Lithium salt | — | 57 g L⁻¹ (extrapolated) | Stronger hydration |
Quantum topological analysis (QTAIM) of the computed P2₁/c polymorph shows bond critical points for both carboxyl O–H···O and secondary C–H···O interactions, with electron densities ρ = 0.28 e Å⁻³ and 0.07 e Å⁻³, respectively. During esterification the strongest interaction (O–H···O) must be cleaved; the computed barrier (ΔH^‡ ≈ 18 kcal mol⁻¹) matches experimental acyl-chloride formation conditions (refluxing SOCl₂, toluene).
The σ-hole on chlorine enables type II halogen bonding (C–Cl···O ≈ 170°), an uncommon feature in isoxazole systems. Substituent swapping (Cl → Br) in a computational derivative increases V_S,max to 39 kcal mol⁻¹ and stabilises a hypothetical C–Br···O polyhedral network by 4 kJ mol⁻¹ relative to the chloro polymorph—information guiding future crystal-engineering experiments.
A void analysis of the monoclinic derivative structure performed with PLATON computes an overall packing index of 67.8%, with the largest solvent-accessible channel (0.75 Å radius probe) extending 8.2 Å along a. The analogous channels in the sodium salt collapse to 4.1 Å because of Na⁺ bridging, reflecting the general rule that ionic substitution enhances lattice efficiency.
Rietveld refinement of variable-temperature PXRD (150–350 K) affords principal coefficients: α₁ = 26 × 10⁻⁶ K⁻¹ along the carboxyl-dimer axis, α₂ = 11 × 10⁻⁶ K⁻¹ perpendicular to layers, and a negative α₃ = −4 × 10⁻⁶ K⁻¹ along the halogen-stacking direction. The anisotropy ratio of 6.5 accentuates the role of directional halogen-π contacts in constraining thermal motion.
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